Cas no 936850-78-1 (4-hydroxybutanethioamide)

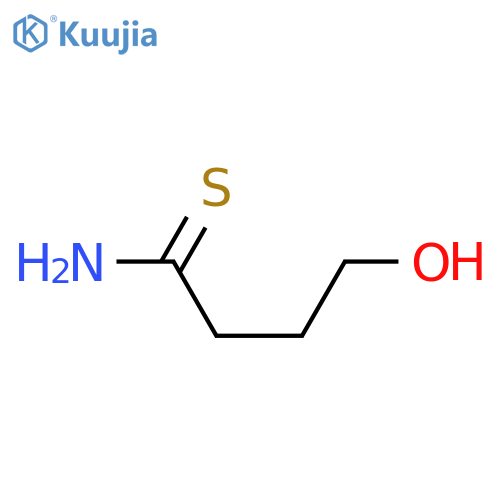

4-hydroxybutanethioamide structure

商品名:4-hydroxybutanethioamide

CAS番号:936850-78-1

MF:C4H9NOS

メガワット:119.185359716415

CID:4666253

4-hydroxybutanethioamide 化学的及び物理的性質

名前と識別子

-

- 4-hydroxy-thiobutyramide

- 4-hydroxybutanethioamide

-

- インチ: 1S/C4H9NOS/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7)

- InChIKey: QWNXPRSJULWBKU-UHFFFAOYSA-N

- ほほえんだ: C(=S)(N)CCCO

4-hydroxybutanethioamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-hydroxybutanethioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B444143-10mg |

4-hydroxybutanethioamide |

936850-78-1 | 10mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-93310-1.0g |

4-hydroxybutanethioamide |

936850-78-1 | 1.0g |

$871.0 | 2023-02-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335252-250mg |

4-Hydroxybutanethioamide |

936850-78-1 | 95% | 250mg |

¥10080.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335252-1g |

4-Hydroxybutanethioamide |

936850-78-1 | 95% | 1g |

¥23511.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335252-500mg |

4-Hydroxybutanethioamide |

936850-78-1 | 95% | 500mg |

¥14661.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335252-50mg |

4-Hydroxybutanethioamide |

936850-78-1 | 95% | 50mg |

¥4726.00 | 2024-04-24 | |

| TRC | B444143-100mg |

4-hydroxybutanethioamide |

936850-78-1 | 100mg |

$ 340.00 | 2022-06-07 | ||

| Enamine | EN300-93310-10.0g |

4-hydroxybutanethioamide |

936850-78-1 | 10.0g |

$3746.0 | 2023-02-11 | ||

| Enamine | EN300-93310-0.1g |

4-hydroxybutanethioamide |

936850-78-1 | 0.1g |

$301.0 | 2023-02-11 | ||

| Enamine | EN300-93310-2.5g |

4-hydroxybutanethioamide |

936850-78-1 | 2.5g |

$1707.0 | 2023-02-11 |

4-hydroxybutanethioamide 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

936850-78-1 (4-hydroxybutanethioamide) 関連製品

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬